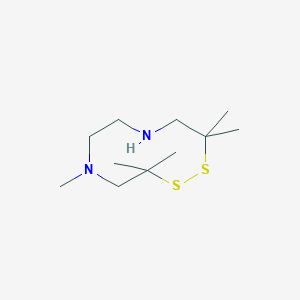
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfur atoms and a highly branched carbon framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable amine with sulfur-containing reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane involves its interaction with molecular targets through its sulfur atoms and branched carbon framework. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application. The pathways involved may include redox reactions, nucleophilic substitutions, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another sulfur-containing compound with a different ring structure.
1,2,5,8-Tetrathiafulvalene: Known for its conductive properties and used in electronic applications.
Tetramethylthiuram disulfide: Commonly used as a vulcanization accelerator in the rubber industry.
Uniqueness: 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is unique due to its specific arrangement of sulfur atoms and highly branched carbon structure
Propriétés
Numéro CAS |
142991-47-7 |
|---|---|
Formule moléculaire |
C11H24N2S2 |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
3,3,5,10,10-pentamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C11H24N2S2/c1-10(2)8-12-6-7-13(5)9-11(3,4)15-14-10/h12H,6-9H2,1-5H3 |
Clé InChI |
XPELYKIFELXBPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCCN(CC(SS1)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
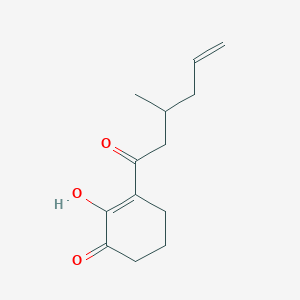


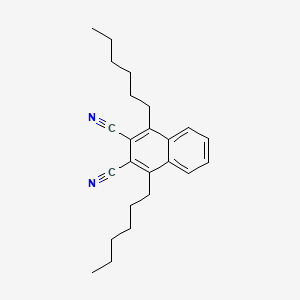
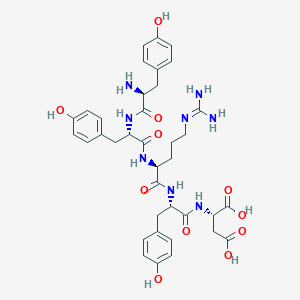
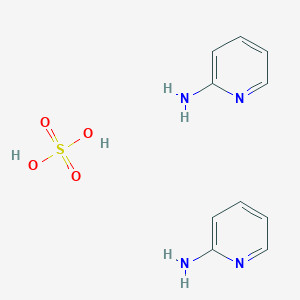
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
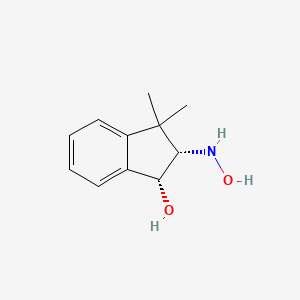
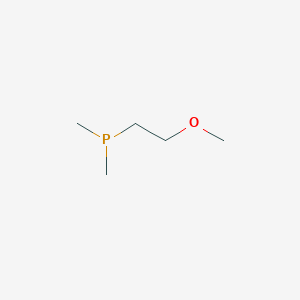
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
